molecular formula C9H16F2N2O B1481026 2-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one CAS No. 2091565-45-4

2-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one

Cat. No. B1481026
CAS RN: 2091565-45-4
M. Wt: 206.23 g/mol
InChI Key: KKZDLSOAGJVNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one, often referred to as 2-Amino-1-DFEP, is a small molecule that has gained attention in the scientific community due to its potential applications in the fields of medicine and biochemistry. 2-Amino-1-DFEP has been studied for its ability to interact with proteins, enzymes, and other biological molecules, as well as its ability to act as a chiral catalyst in organic reactions. In

Scientific Research Applications

1-Substituted Piperidines

1-Phenyl-3-(piperidin-1-yl)propan- and butan-1-ol derivatives, such as trihexyphenidyl, biperiden, and others, are synthesized and utilized for their pharmacological properties. This includes the derivative of 2,2-diphenyl-4-(piperidin-1-yl)butanamide, fenpiverinium bromide (Vardanyan, 2018).

Building-Blocks for Crown Ethers

Synthesis of building-blocks like 1-(piperidin-2-yl)ethan-1,2-diol for creating functionalized crown ethers is based on Wagner oxidation or NBS-mediated epoxydation of 2-vinylpyridine, followed by Schwenk-Papa reduction (Nawrozkij et al., 2014).

Biological and Medicinal Applications

Antibacterial Activity of Piperidine Compounds

Microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, derived from 1-(4-(4-piperidin-1-yl)phenyl)ethanone, have shown significant antibacterial activity (Merugu et al., 2010).

Synthesis of α-Aminophosphonates

Novel (4′-tosyl) piperidin-4-yl containing α-aminophosphonates synthesized by a one-pot reaction, catalyzed by magnesium perchlorate, display insecticidal activities against Plutella xylostella (Jiang et al., 2013).

Antimicrobial Activity of 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea Derivatives

Synthesized from 2-Aminonicotinaldehyde and 1-(3-nitrophenyl)ethanone, these compounds exhibit inhibitory effects on bacterial growth (Bhasker et al., 2018).

Photophysical and Material Chemistry Applications

Naphthalimide Dyes as Polymerizable One-Component Visible Light Initiators

Acrylated naphthalimide initiators like 2-((2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de] isoquinolin-2(3H)-yl)ethyl)(methyl)amino)ethyl acrylate exhibit good photopolymerization initiating performance and high migration stability (Yang et al., 2018).

properties

IUPAC Name

2-amino-1-[4-(1,1-difluoroethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O/c1-9(10,11)7-2-4-13(5-3-7)8(14)6-12/h7H,2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZDLSOAGJVNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 3
2-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 4
2-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 5
2-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 6
2-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one

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